molecular formula C23H24F3N5O B2399372 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1251622-98-6

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2399372
CAS RN: 1251622-98-6
M. Wt: 443.474
InChI Key: PMBBRDCMILSCKU-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H24F3N5O and its molecular weight is 443.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on the synthesis of compounds incorporating pyrazole/piperazine moieties and their molecular structure investigations. In one study, new s-triazine derivatives incorporating these moieties were synthesized, and their molecular structures were analyzed using X-ray crystallography, Hirshfeld, and DFT calculations. This research highlights the intermolecular interactions and electronic properties of the compounds, indicating their potential in material science and molecular engineering (Shawish et al., 2021).

Antimicrobial and Antitumor Activities

Another area of application is in the development of antimicrobial and antitumor agents. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized, showing significant in vitro antibacterial, cytotoxic activities, and potent bacterial biofilm inhibition. These compounds were also evaluated for their inhibitory activities against the MurB enzyme, suggesting their potential in developing new therapeutic agents for treating bacterial infections (Mekky & Sanad, 2020).

Material and Chemical Synthesis

Research into the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety has provided insights into their potential applications in material science and chemical engineering. These studies focus on the structural determination and analysis of these compounds, offering a foundation for their application in designing new materials and chemicals (Lv et al., 2013).

Enzyme Inhibition for Drug Discovery

The compound's structural features have been explored for enzyme inhibition, a critical aspect of drug discovery. In one study, derivatives were evaluated for their role as soluble epoxide hydrolase inhibitors, a key target in developing therapeutic agents for various diseases. This research indicates the compound's utility in the drug discovery process, focusing on identifying novel inhibitors for clinically relevant enzymes (Thalji et al., 2013).

properties

IUPAC Name

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N5O/c1-16-21(17(2)31(28-16)18-8-4-3-5-9-18)29-12-14-30(15-13-29)22(32)27-20-11-7-6-10-19(20)23(24,25)26/h3-11H,12-15H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBBRDCMILSCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.